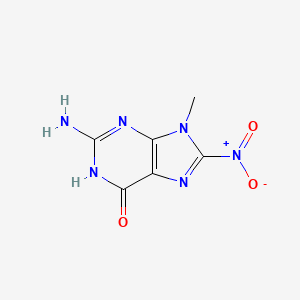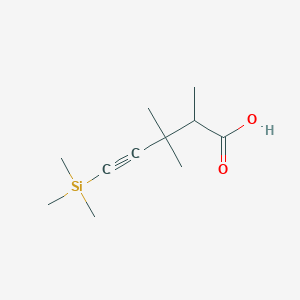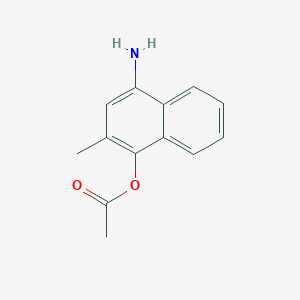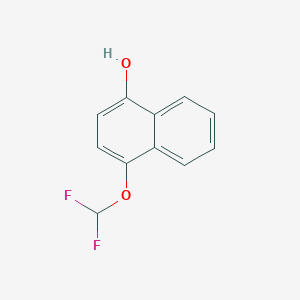
2-Amino-9-methyl-8-nitro-3,9-dihydro-6H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-9-methyl-8-nitro-3,9-dihydro-6H-purin-6-one is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes an amino group, a methyl group, and a nitro group attached to the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-methyl-8-nitro-3,9-dihydro-6H-purin-6-one typically involves multi-step organic reactions. One common method starts with the nitration of a purine derivative, followed by the introduction of the amino and methyl groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The final product is purified through crystallization or chromatography techniques to ensure high quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-9-methyl-8-nitro-3,9-dihydro-6H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Amino-9-methyl-3,9-dihydro-6H-purin-6-one, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Amino-9-methyl-8-nitro-3,9-dihydro-6H-purin-6-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-9-methyl-8-nitro-3,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Guanine: A naturally occurring purine base found in DNA and RNA.
Adenine: Another purine base that pairs with thymine in DNA and uracil in RNA.
Caffeine: A stimulant that is structurally related to purines.
Uniqueness
2-Amino-9-methyl-8-nitro-3,9-dihydro-6H-purin-6-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Unlike guanine and adenine, this compound has a nitro group that can undergo specific reactions, making it valuable for synthetic and research applications.
Propiedades
Número CAS |
425427-89-0 |
|---|---|
Fórmula molecular |
C6H6N6O3 |
Peso molecular |
210.15 g/mol |
Nombre IUPAC |
2-amino-9-methyl-8-nitro-1H-purin-6-one |
InChI |
InChI=1S/C6H6N6O3/c1-11-3-2(8-6(11)12(14)15)4(13)10-5(7)9-3/h1H3,(H3,7,9,10,13) |
Clave InChI |
JUMXPDPXUOVPLP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)NC(=N2)N)N=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B11892819.png)



![8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11892848.png)








